- Truxene discotic liquid crystals with two different ring substituents: synthesis, mesomorphism and high charged carrier mobility, Liquid Crystals, 2013, 40(3), 411-420
Cas no 90843-62-2 (6-Hydroxy-5-methoxy-1-indanone)
90843-62-2 structure
Product Name:6-Hydroxy-5-methoxy-1-indanone
Numero CAS:90843-62-2
MF:C10H10O3
MW:178.184603214264
MDL:MFCD08694213
CID:808161
PubChem ID:233148
Update Time:2024-10-26
6-Hydroxy-5-methoxy-1-indanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Inden-1-one,2,3-dihydro-6-hydroxy-5-methoxy-
- 6-Hydroxy-5-methoxy-1-indanone
- 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
- 5-methoxy-6-hydroxyindan-1-one
- 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
- 6-Hydroxy-5-methoxy-indan-1-on
- 6-hydroxy-5-methoxyindan-1-one
- 6-hydroxy-5-methoxyindanone
- 1-Indanone, 6-hydroxy-5-methoxy- (6CI, 7CI)
- 2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one (ACI)
- NSC 31250
- AS-60308
- AKOS000279837
- NSC31250
- BDBM50386066
- SCHEMBL662848
- EN300-188996
- SY126437
- CS-0036171
- NSC-31250
- 6-hydroxy-5-methoxy-2,3-dihydro-inden-1-one
- MFCD08694213
- 90843-62-2
- 6-Hydroxy-5-methoxy-indan-1-one
- DTXSID30283405
- CHEMBL2043047
- FEUMSMHGLKFCLZ-UHFFFAOYSA-N
- Z1198181226
- 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-5-methoxy-
-
- MDL: MFCD08694213
- Inchi: 1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3
- Chiave InChI: FEUMSMHGLKFCLZ-UHFFFAOYSA-N
- Sorrisi: O=C1CCC2C1=CC(=C(C=2)OC)O
Proprietà calcolate
- Massa esatta: 178.06300
- Massa monoisotopica: 178.063
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 214
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.5A^2
- XLogP3: 1.3
Proprietà sperimentali
- Densità: 1.296
- Punto di ebollizione: 378.7°Cat760mmHg
- Punto di infiammabilità: 157.3°C
- Indice di rifrazione: 1.601
- PSA: 46.53000
- LogP: 1.52970
6-Hydroxy-5-methoxy-1-indanone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079001122-250mg |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 250mg |
$249.26 | 2023-08-31 | |
| Alichem | A079001122-1g |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 1g |
$660.54 | 2023-08-31 | |
| Alichem | A079001122-5g |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 5g |
$1835.17 | 2023-08-31 | |
| TRC | H946329-50mg |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 50mg |
$173.00 | 2023-05-18 | ||
| TRC | H946329-500mg |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 500mg |
$1326.00 | 2023-05-18 | ||
| Chemenu | CM295451-1g |
6-Hydroxy-5-methoxy-1-indanone |
90843-62-2 | 95% | 1g |
$664 | 2024-07-20 | |
| eNovation Chemicals LLC | Y0999861-1g |
6-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
90843-62-2 | 95% | 1g |
$750 | 2024-08-02 | |
| Enamine | EN300-188996-0.05g |
6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95.0% | 0.05g |
$93.0 | 2025-03-21 | |
| Enamine | EN300-188996-0.1g |
6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95.0% | 0.1g |
$139.0 | 2025-03-21 | |
| Enamine | EN300-188996-0.25g |
6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |
90843-62-2 | 95.0% | 0.25g |
$198.0 | 2025-03-21 |
6-Hydroxy-5-methoxy-1-indanone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Thionyl chloride ; 3 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrofluoric acid
Riferimento
- Physiologically active indanamines. II. Compounds substituted in the aromatic ring, Journal of the American Chemical Society, 1948, 70, 1386-90
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 °C
1.2 Reagents: Methanesulfonic anhydride ; 120 °C
1.2 Reagents: Methanesulfonic anhydride ; 120 °C
Riferimento
- Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents, MedChemComm, 2015, 6(7), 1318-1327
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid ; 1 h, 120 °C
Riferimento
- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents, Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4462-4466
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt; 5 min, cooled
Riferimento
- Combining chalcones with donepezil to inhibit both cholinesterases and Aβ fibril assembly, Molecules, 2020, 25(1),
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; 5 min, cooled
1.2 Reagents: Water ; 5 min, cooled
Riferimento
- Multifunctional donepezil analogues as cholinesterase and BACE1 inhibitors, Molecules, 2018, 23(12), 3252/1-3252/22
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C
Riferimento
- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease, European Journal of Medicinal Chemistry, 2014, 87, 429-439
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt
Riferimento
- Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate, Journal of Medicinal Chemistry, 2021, 64(4), 1844-1855
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Aluminum chloride , Thionyl chloride Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Riferimento
- The influence of alkyl chain substitution pattern on the two- and three-dimensional self-assembly of truxenone discogens, Liquid Crystals, 2014, 41(8), 1152-1161
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 0 °C; 24 h, rt
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C
Riferimento
- Synthesis and mesomorphism of ether-ester mixed tail C3-symmetrical truxene discotic liquid crystals, Liquid Crystals, 2010, 37(5), 499-506
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: L-Proline Solvents: Acetic acid ; 24 h, 120 °C
Riferimento
- A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde, Green Chemistry, 2021, 23(2), 1036-1040
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 55 °C
Riferimento
- Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: Improving oral bioavailability, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5665-5670
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
Riferimento
- Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4308-4315
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ; rt → 90 °C
Riferimento
- Design, synthesis, biological evaluation and structural characterization of novel GEBR library PDE4D inhibitors, European Journal of Medicinal Chemistry, 2021, 223,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Thionyl chloride
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane
1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water
Riferimento
- Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones, Liquid Crystals, 2021, 48(1), 111-120
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 3 h, 55 °C
Riferimento
- Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(19), 8483-8492
6-Hydroxy-5-methoxy-1-indanone Raw materials
- BENZENEPROPANOIC ACID, 4-(ACETYLOXY)-3-METHOXY-
- Ferulic acid
- Dihydroferulic acid
- 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
6-Hydroxy-5-methoxy-1-indanone Preparation Products
6-Hydroxy-5-methoxy-1-indanone Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
90843-62-2 (6-Hydroxy-5-methoxy-1-indanone) Prodotti correlati
- 6342-80-9(4,5-Dimethoxy-1-indanone)
- 13575-75-2(6,7-Dimethoxy-1-tetralone)
- 13623-25-1(6-methoxyindan-1-one)
- 5111-70-6(5-Methoxy-1-indanone)
- 2107-69-9(5,6-Dimethoxy-1-indanone)
- 6500-65-8(2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso